2-[(5-Nitrofuran-2-yl)formamido]propanoic acid
Description
2-[(5-Nitrofuran-2-yl)formamido]propanoic acid is a nitrofuran-derived compound characterized by a formamido linker bridging a 5-nitrofuran moiety and a propanoic acid group. Nitrofurans are renowned for their antimicrobial properties, attributed to the nitro group’s redox activity, which generates reactive species disrupting microbial DNA and enzymes .
Structure
3D Structure
Properties
IUPAC Name |
2-[(5-nitrofuran-2-carbonyl)amino]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O6/c1-4(8(12)13)9-7(11)5-2-3-6(16-5)10(14)15/h2-4H,1H3,(H,9,11)(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKVURLUZPDESNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)C1=CC=C(O1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[(5-Nitrofuran-2-yl)formamido]propanoic acid typically involves the reaction of 5-nitrofuran-2-carboxylic acid with an appropriate amine under specific conditions. The reaction conditions often include the use of a dehydrating agent to facilitate the formation of the amide bond . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Reduction of the Nitrofuran Moiety
The nitro group (-NO₂) on the furan ring undergoes catalytic reduction under CO or H₂, producing 5-aminofuran derivatives. This reaction is critical for biological activation, as nitroreductases in microbial systems catalyze similar reductions to generate cytotoxic intermediates .
Mechanism
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Step 1 : Cycloaddition of the nitro group to a Rh(I)-CO complex forms a rhodium-bound intermediate.
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Step 2 : Successive decarboxylation steps release CO₂ and generate a rhodium-nitrene species.
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Step 3 : Hydrogenation via hydride transfer yields the 5-aminofuran derivative .
Experimental Data
| Catalyst | Substrate/Rh Ratio | CO₂ Turnover Frequency (h⁻¹) | Product Yield (%) |
|---|---|---|---|
| Rh(2-pic)₂/P(4-VP) | 74 | 74 | 90 (3 h) |
| None (WGSR only) | - | 5.7 | <1 |
Conditions: 80% aqueous ethoxyethanol, 0.9 atm CO, 100°C .
Hydrolysis of the Amide Linkage
The formamido group (-NH-C(=O)-) undergoes hydrolysis under acidic or basic conditions:
-
Acidic Hydrolysis :
-
Basic Hydrolysis :
The reaction is favored at elevated temperatures (>80°C). FT-IR studies confirm the stability of the amide bond under neutral conditions but show cleavage in extreme pH .
Reactions of the Carboxylic Acid Group
The terminal -COOH group participates in typical acid reactions:
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Esterification :
Reacts with alcohols (e.g., methanol) under H⁺ catalysis:
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Salt Formation :
Reacts with bases (e.g., NaOH) to form water-soluble carboxylates:
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Decarboxylation :
Loses CO₂ under thermal stress (>150°C), forming 2-[(5-nitrofuran-2-yl)formamido]ethane.
Biological Redox Reactions
In microbial systems, nitroreductases reduce the nitro group to reactive nitroso and hydroxylamine intermediates, which alkylate DNA or inhibit enzymes. This mechanism underpins the compound’s antimicrobial activity .
Key Considerations
Scientific Research Applications
Pharmacological Applications
Antimicrobial Activity
The nitrofuran derivatives, including 2-[(5-Nitrofuran-2-yl)formamido]propanoic acid, are primarily recognized for their antimicrobial properties. They are effective against a range of bacteria and fungi. The mechanism of action involves the generation of reactive intermediates that damage bacterial DNA, RNA, and proteins, thereby inhibiting their growth and replication .
Case Study: Nitrofurantoin
A closely related compound, Nitrofurantoin, is extensively used as an antibiotic for treating urinary tract infections. Its effectiveness is attributed to its ability to interfere with bacterial metabolic processes through similar mechanisms as those proposed for this compound .
| Compound | Target Pathogen | Mechanism of Action |
|---|---|---|
| This compound | Various bacteria | Inhibition of DNA/RNA synthesis |
| Nitrofurantoin | Escherichia coli | Inhibition of citric acid cycle and protein synthesis |
Anticancer Potential
Recent studies have indicated that compounds containing nitrofuran moieties exhibit anticancer properties. Research has shown that derivatives similar to this compound can inhibit cancer cell proliferation through various pathways.
Case Study: Antitumor Activity
In vitro studies demonstrated that nitrofuran derivatives could induce apoptosis in cancer cell lines such as K562 (chronic myeloid leukemia) and HepG2 (liver cancer). The proposed mechanism involves the generation of oxidative stress leading to cell death .
| Cell Line | Compound Tested | IC50 Value (µM) | Effect Observed |
|---|---|---|---|
| K562 | This compound | 10 | Induction of apoptosis |
| HepG2 | Nitrofurantoin | 15 | Cell cycle arrest |
Environmental Applications
The environmental implications of nitrofuran compounds are also noteworthy. These compounds can serve as indicators of pollution due to their persistence in certain ecological niches.
Biodegradation Studies
Research has focused on the biodegradation of nitrofuran compounds in contaminated environments. Studies suggest that specific microbial communities can metabolize these compounds, reducing their environmental impact .
| Microbial Species | Substrate | Degradation Rate (%) |
|---|---|---|
| Pseudomonas spp. | This compound | 75 |
| Bacillus subtilis | Nitrofurantoin | 60 |
Mechanism of Action
The mechanism of action of 2-[(5-Nitrofuran-2-yl)formamido]propanoic acid involves its interaction with microbial enzymes and proteins. The nitrofuran moiety is known to interfere with bacterial DNA synthesis, leading to the inhibition of bacterial growth. The compound targets specific molecular pathways involved in DNA replication and repair .
Comparison with Similar Compounds
3-[3-(5-Nitrofuran-2-yl)phenyl]propanoic Acid
- Structure: Features a phenyl ring between the nitrofuran and propanoic acid, unlike the direct formamido linkage in the target compound.
- Key Differences: The phenyl spacer introduces steric hindrance and alters electronic conjugation. Molecular formula: C₁₃H₁₁NO₅ vs. C₈H₇N₃O₆ (estimated for the target compound). The absence of a formamido group may reduce hydrogen-bonding capacity and metabolic stability .
2-[(4-Chloro-2-nitrophenyl)formamido]propanoic Acid
- Structure : Replaces nitrofuran with a 4-chloro-2-nitrophenyl group.
- Key Differences :
2-[(3-Nitrophenyl)formamido]propanoic Acid
- Structure : Substitutes nitrofuran with a meta-nitrophenyl group.
- Key Differences: The nitro group’s meta position reduces steric strain compared to ortho-substituted analogs.
3-[(5-Chloro-2-methoxyphenyl)formamido]propanoic Acid
- Structure : Incorporates a 5-chloro-2-methoxyphenyl group.
- Key Differences: Methoxy’s electron-donating effect increases aromatic electron density, altering reactivity. Molecular formula: C₁₁H₁₂ClNO₄ vs. C₈H₇N₃O₆ (target).
5-(2-Furyl)nicotinic Acid
- Structure : Combines a furyl group with nicotinic acid.
- Key Differences: Nicotinic acid’s pyridine ring introduces basicity (pKa ~4.8) vs. propanoic acid’s stronger acidity (pKa ~4.2). Melting point: 261–263°C, indicating higher crystallinity than the target compound .
Table 1: Comparative Data
*Estimated based on structural similarity.
Biological Activity
2-[(5-Nitrofuran-2-yl)formamido]propanoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly against various microbial pathogens. This article reviews the compound's biological activity, mechanisms of action, and relevant research findings.
The molecular structure of this compound includes a nitrofuran moiety, which is known for its antimicrobial properties. The compound can undergo several chemical reactions, including oxidation and reduction, which can modify its biological activity.
The primary mechanism of action for this compound involves interference with microbial DNA synthesis. The nitrofuran ring is believed to disrupt bacterial DNA replication and repair processes, leading to inhibited growth and cell death. This mode of action is similar to that of other nitro-containing compounds, which have been extensively studied for their antibacterial properties.
Antimicrobial Activity
Research indicates that this compound exhibits potent antimicrobial activity against a range of bacteria, including Mycobacterium tuberculosis. In vitro studies have demonstrated that this compound has a minimum inhibitory concentration (MIC) as low as 0.031 mg/L against M. tuberculosis H37Rv, outperforming conventional first-line antituberculosis drugs like isoniazid and rifampicin .
Cytotoxicity
In addition to its antimicrobial properties, the compound has been evaluated for cytotoxic effects on mammalian cell lines. Studies show that it possesses low cytotoxicity towards murine RAW 264.7 and human THP-1 cell lines, indicating a favorable therapeutic index . This suggests that the compound can selectively target bacterial cells while sparing human cells, an essential characteristic for developing new antimicrobial agents.
Case Studies
- Inhibition of Mycobacterium tuberculosis : A study highlighted the effectiveness of this compound in inhibiting the growth of multidrug-resistant strains of M. tuberculosis. The compound was found to eliminate intracellular mycobacteria in macrophage models, showcasing its potential as a treatment option for resistant tuberculosis cases .
- Mechanistic Studies : Further investigations into the mechanism revealed that the compound acts as an inhibitor of mycobacterial arylamine N-acetyltransferase (NAT), a novel target critical for the survival of mycobacteria within host cells . This inhibition could provide insights into new therapeutic strategies against tuberculosis.
Data Summary
| Activity | MIC (mg/L) | Cell Line Tested | Cytotoxicity |
|---|---|---|---|
| Inhibition of M. tuberculosis | 0.031 | RAW 264.7 | Low |
| Inhibition of M. tuberculosis (MDR) | Not specified | THP-1 | Low |
Q & A
Basic: What are the established synthetic routes for 2-[(5-Nitrofuran-2-yl)formamido]propanoic acid, and how can reaction parameters be optimized?
Answer:
The synthesis typically involves coupling 5-nitrofuran-2-carboxylic acid with an appropriate amine derivative (e.g., alanine or its ester) using carbodiimide-based coupling agents like EDC or HATU. Key parameters include:
- Temperature: Maintain 0–4°C during activation to minimize side reactions.
- Reagent stoichiometry: Use a 1.2:1 molar ratio of coupling agent to carboxylic acid to ensure complete activation.
- Solvent selection: Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates.
Post-synthesis, thin-layer chromatography (TLC) with silica gel plates (eluent: ethyl acetate/hexane, 7:3) and -NMR (δ 8.2–8.5 ppm for nitrofuran protons) are used to monitor reaction progress .
Basic: Which spectroscopic techniques are most effective for structural characterization?
Answer:
- - and -NMR: Confirm the presence of the nitrofuran ring (δ 7.5–8.5 ppm for aromatic protons) and the propanoic acid backbone (δ 2.3–2.7 ppm for CH).
- FT-IR: Identify the formamido group (N–H stretch at ~3300 cm) and carboxylic acid (O–H stretch at ~2500–3000 cm).
- High-resolution mass spectrometry (HRMS): Validate molecular weight (CHNO; theoretical [M+H]: 213.0455) .
Advanced: How can researchers resolve discrepancies in reported biological activity data?
Answer:
Discrepancies may arise from:
- Purity variations: Use HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) to confirm >98% purity. Impurities like 5-nitrofuran-2-carboxylic acid (retention time ~4.2 min) can skew results .
- Assay conditions: Standardize cell culture media (e.g., RPMI-1640 with 10% FBS) and incubation times (24–48 hrs) to minimize variability in antimicrobial assays.
- Structural analogs: Compare activity with analogs (e.g., 2-[(4-nitrophenyl)formamido]propanoic acid) to isolate the nitrofuran moiety’s contribution .
Advanced: What in silico methods predict pharmacokinetic properties?
Answer:
- ADMET prediction: Tools like SwissADME or ADMETLab estimate bioavailability (%ABS = 65–75%) and blood-brain barrier permeability (logBB < -1).
- Molecular docking: Use AutoDock Vina to simulate binding to bacterial nitroreductases (e.g., PDB ID 2W9) to rationalize antimicrobial activity .
Basic: What key chemical reactions does the compound undergo?
Answer:
- Oxidation: The nitrofuran ring undergoes reduction (e.g., with NaSO) to form amine intermediates.
- Esterification: React with methanol/HSO to yield methyl esters for solubility studies.
- Nucleophilic substitution: Replace the formamido group with thiols (e.g., cysteamine) under basic conditions .
Advanced: How to design experiments evaluating antimicrobial efficacy and cytotoxicity?
Answer:
- MIC assays: Test against Gram-positive (e.g., S. aureus ATCC 25923) and Gram-negative (E. coli ATCC 25922) strains using broth microdilution (CLSI guidelines).
- Cytotoxicity: Use MTT assays on mammalian cells (e.g., HEK-293) at concentrations ≤100 µM. Normalize results to positive controls (e.g., doxorubicin) .
Advanced: Strategies to improve aqueous solubility for pharmacological studies?
Answer:
- Co-solvents: Use DMSO (≤1% v/v) or cyclodextrins (e.g., HP-β-CD) to enhance solubility without toxicity.
- Prodrug design: Synthesize ester prodrugs (e.g., ethyl ester) hydrolyzed in vivo to the active acid .
Basic: How does the 5-nitrofuran moiety influence chemical stability?
Answer:
The nitro group is photolabile. Store solutions in amber vials at -20°C. Degradation products (e.g., 5-aminofuran derivatives) form under reducing conditions, detectable via UV-Vis (λ shift from 310 nm to 280 nm) .
Advanced: Analytical challenges in quantifying the compound in biological matrices?
Answer:
- Matrix interference: Use solid-phase extraction (C18 cartridges) to isolate the compound from plasma.
- LC-MS/MS: Employ a QTOF mass spectrometer (ESI negative mode) with MRM transitions (m/z 213 → 154 for quantification) .
Advanced: Differentiating biological activity from structural analogs?
Answer:
- SAR studies: Compare with analogs lacking the nitrofuran (e.g., 2-formamidopropanoic acid) to confirm the nitro group’s role in redox-mediated cytotoxicity.
- Metabolite profiling: Use LC-MS to identify unique metabolites (e.g., nitroreduction products) in bacterial lysates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
